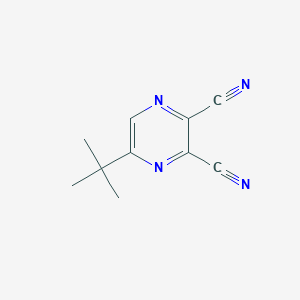![molecular formula C20H14N2O3S B184284 [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone CAS No. 40899-91-0](/img/structure/B184284.png)
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone, also known as BIPM, is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent. BIPM has been studied for its ability to inhibit certain enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases. In
Applications De Recherche Scientifique
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been studied for its potential as a therapeutic agent in various areas of scientific research. One area of interest is cancer treatment, as [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been found to inhibit the activity of certain enzymes and receptors that are involved in tumor growth and metastasis. [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the aggregation of toxic proteins in the brain.
Mécanisme D'action
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone works by inhibiting the activity of specific enzymes and receptors in the body. One of the enzymes that [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone targets is protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2, [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone can prevent the growth and spread of cancer cells. [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone also targets the dopamine D3 receptor, which is involved in the regulation of dopamine levels in the brain. By inhibiting this receptor, [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone may be able to prevent the loss of dopamine-producing neurons in neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been found to have a variety of biochemical and physiological effects in the body. In cancer cells, [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been shown to induce apoptosis, or programmed cell death, which can help to prevent the growth and spread of tumors. [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has also been found to inhibit the migration and invasion of cancer cells, which can help to prevent metastasis. In the brain, [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone has been shown to reduce the aggregation of toxic proteins, which can help to prevent the loss of neurons in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone for lab experiments is that it has been shown to have a high degree of selectivity for its target enzymes and receptors, meaning that it is less likely to have off-target effects. However, one limitation of [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone is that it can be difficult to synthesize in large quantities, which can make it challenging to study in vivo.
Orientations Futures
There are several future directions for research on [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone. One area of interest is the development of more efficient synthesis methods for the compound, which could make it more accessible for in vivo studies. Another area of interest is the exploration of [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone as a potential treatment for other diseases, such as autoimmune disorders or infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone and its potential side effects.
Méthodes De Synthèse
The synthesis method for [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone involves a series of chemical reactions starting with the compound 2-bromo-3-nitropyridine. The compound is treated with sodium methoxide to produce 2-methoxy-3-nitropyridine, which is then reacted with 1-(benzenesulfonyl)indole to form [1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone. The final product is purified through a series of recrystallization steps.
Propriétés
Numéro CAS |
40899-91-0 |
|---|---|
Nom du produit |
[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone |
Formule moléculaire |
C20H14N2O3S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C20H14N2O3S/c23-20(16-8-6-12-21-14-16)19-13-15-7-4-5-11-18(15)22(19)26(24,25)17-9-2-1-3-10-17/h1-14H |
Clé InChI |
YRGMGCILUHJAQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)C4=CN=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)C4=CN=CC=C4 |
Autres numéros CAS |
40899-91-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



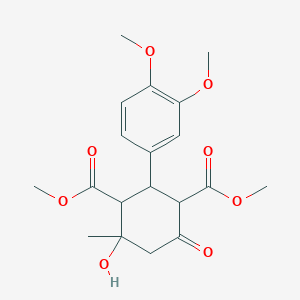
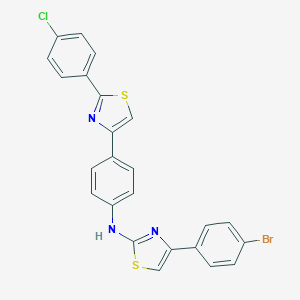
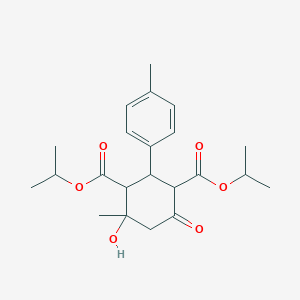
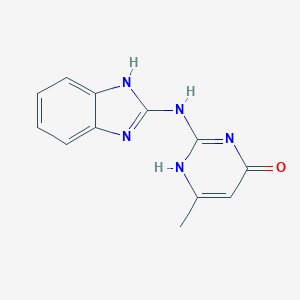
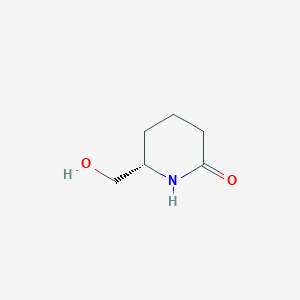
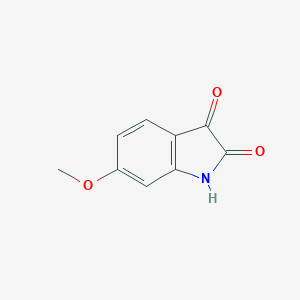
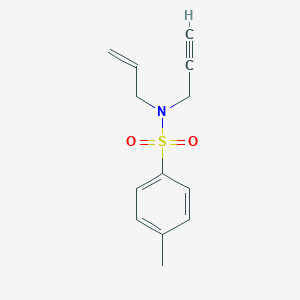
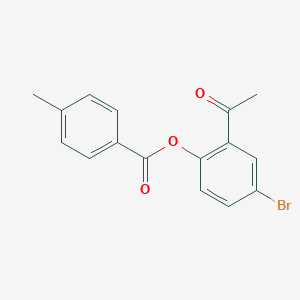
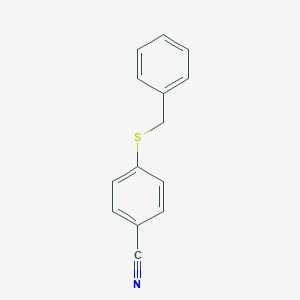
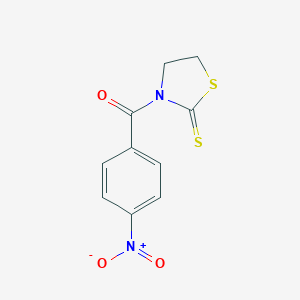
![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)

